L-365,260
Overview
Description
Scientific Research Applications
L-365260 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the cholecystokinin receptor type 2 and its interactions with other molecules.
Biology: The compound is used to investigate the role of cholecystokinin receptors in various biological processes, including pain modulation and gastrointestinal function.
Medicine: L-365260 has potential therapeutic applications in enhancing morphine analgesia and preventing morphine tolerance.
Industry: The compound is used in the development of new drugs targeting the cholecystokinin receptor type 2.
Mechanism of Action
- L-365260 primarily targets the cholecystokinin B receptor (CCK-B receptor) .
- The CCK-B receptor is implicated in various physiological processes, including memory modulation, anxiety, and stress responses .
- L-365260 interacts with the CCK-B receptor in a stereoselective and competitive manner .
- By binding to the CCK-B receptor, L-365260 modulates downstream signaling pathways, affecting neuronal excitability and synaptic plasticity .
- Notably, L-365260 enhances morphine analgesia and prevents morphine tolerance .
- The basolateral amygdala (BLA) plays a crucial role in emotional memories and long-term potentiation (LTP) .
- L-365260’s impact on LTP in the BLA suggests its involvement in memory formation and synaptic plasticity .
- L-365260 is orally active and has high affinity for the CCK-B receptor (K~i~ = 1.9 nM) .
- Its pharmacokinetic properties influence bioavailability and distribution within the central nervous system .
- L-365260’s action affects neural circuits related to depression and stress responses .
- By blocking LTP in the BLA, it may contribute to depressive-like behavior .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
L-365260 plays a significant role in biochemical reactions by selectively binding to cholecystokinin receptor 2 (CCK2) and gastrin receptors. This interaction inhibits the activity of these receptors, which are involved in various physiological processes, including gastric acid secretion and cell proliferation. The compound’s high affinity for CCK2 receptors makes it a valuable tool for studying the role of these receptors in different biological systems .
Cellular Effects
L-365260 has been shown to affect various types of cells and cellular processes. In gastrointestinal tumor cells, it inhibits cell proliferation by blocking the mitogenic effects of gastrin . Additionally, L-365260 influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CCK2 receptors. This modulation can lead to reduced cell growth and altered metabolic activity in cancer cells .
Molecular Mechanism
The molecular mechanism of L-365260 involves its binding to CCK2 receptors, which prevents the activation of these receptors by their natural ligands, such as cholecystokinin and gastrin . This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival. By blocking these pathways, L-365260 can induce apoptosis and inhibit tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-365260 have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods . Its inhibitory effects on cell proliferation can diminish over time due to cellular adaptation mechanisms. Long-term studies have shown that while L-365260 effectively reduces tumor growth initially, its efficacy may decrease with prolonged use .
Dosage Effects in Animal Models
The effects of L-365260 vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant adverse effects . At higher doses, L-365260 can induce toxicity and adverse effects, such as gastrointestinal disturbances and liver toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
L-365260 is primarily metabolized through hydroxylation and glucuronide conjugation pathways . These metabolic processes involve enzymes such as cytochrome P450, which facilitate the biotransformation of the compound into more water-soluble metabolites for excretion. The metabolic pathways of L-365260 play a crucial role in determining its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, L-365260 is transported and distributed through passive diffusion and active transport mechanisms . The compound binds extensively to plasma proteins, which influences its distribution and bioavailability. In animal studies, L-365260 has been shown to accumulate in tissues with high expression of CCK2 receptors, such as the gastrointestinal tract and certain brain regions .
Subcellular Localization
L-365260 is localized primarily in the cytoplasm and cell membrane, where it interacts with CCK2 receptors . The compound’s subcellular localization is critical for its inhibitory effects on receptor activity. Additionally, post-translational modifications and targeting signals may influence the precise localization and function of L-365260 within different cellular compartments .
Preparation Methods
The synthesis of L-365260 involves several steps, starting from commercially available starting materials. The key steps include the formation of the benzodiazepine core and subsequent functionalization to introduce the urea moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for L-365260 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
L-365260 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in L-365260.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
L-365260 is unique in its high selectivity for the cholecystokinin receptor type 2 (CCK2) compared to other similar compounds. Some similar compounds include:
DDR1-IN-1: A compound with different receptor targets but similar applications in studying receptor-ligand interactions.
L-365260 stands out due to its specific binding properties and its ability to enhance morphine analgesia and prevent morphine tolerance .
Properties
IUPAC Name |
1-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-16-9-8-12-18(15-16)25-24(30)27-22-23(29)28(2)20-14-7-6-13-19(20)21(26-22)17-10-4-3-5-11-17/h3-15,22H,1-2H3,(H2,25,27,30)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFQABSFVYLGPM-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118101-09-0 | |
Record name | L 365260 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118101-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L 365260 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118101090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-365260 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-365260 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/370JHF4586 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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